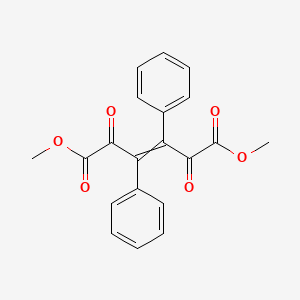
2-(Cyclohept-1-en-1-yl)-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cyclohept-1-en-1-yl)-1,1’-biphenyl is an organic compound characterized by a biphenyl structure with a cycloheptene ring attached to one of the phenyl rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclohept-1-en-1-yl)-1,1’-biphenyl typically involves the reaction of biphenyl with cycloheptene under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where biphenyl is reacted with cycloheptene in the presence of a palladium catalyst and a suitable base. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: Industrial production of 2-(Cyclohept-1-en-1-yl)-1,1’-biphenyl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Cyclohept-1-en-1-yl)-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and alkylating agents (alkyl halides).
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated biphenyls, nitro biphenyls, alkyl biphenyls.
Wissenschaftliche Forschungsanwendungen
2-(Cyclohept-1-en-1-yl)-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-(Cyclohept-1-en-1-yl)-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- 2-(Cyclohex-1-en-1-yl)-1,1’-biphenyl
- 2-(Cyclopent-1-en-1-yl)-1,1’-biphenyl
- 2-(Cyclooct-1-en-1-yl)-1,1’-biphenyl
Comparison: 2-(Cyclohept-1-en-1-yl)-1,1’-biphenyl is unique due to the presence of the seven-membered cycloheptene ring, which imparts distinct chemical and physical properties compared to its analogs with different ring sizes. The cycloheptene ring can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for specific research applications.
Eigenschaften
CAS-Nummer |
98509-52-5 |
|---|---|
Molekularformel |
C19H20 |
Molekulargewicht |
248.4 g/mol |
IUPAC-Name |
1-(2-phenylphenyl)cycloheptene |
InChI |
InChI=1S/C19H20/c1-2-5-11-16(10-4-1)18-14-8-9-15-19(18)17-12-6-3-7-13-17/h3,6-10,12-15H,1-2,4-5,11H2 |
InChI-Schlüssel |
JORBRHZLIYRBHK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC=C(CC1)C2=CC=CC=C2C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


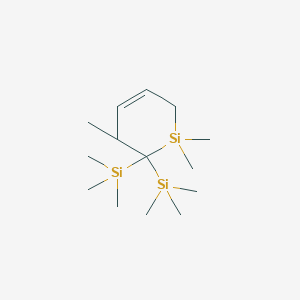
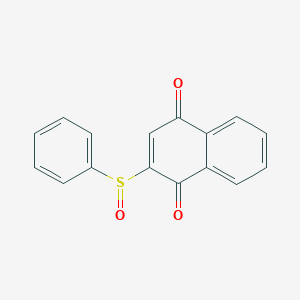
![[1-(Furan-2-yl)but-3-en-1-yl]propanedinitrile](/img/structure/B14330933.png)
![1-Bromo-4-{[(tert-butylperoxy)carbonyl]amino}benzene](/img/structure/B14330938.png)

![7-Azadispiro[2.0.2~4~.2~3~]octan-8-one](/img/structure/B14330955.png)
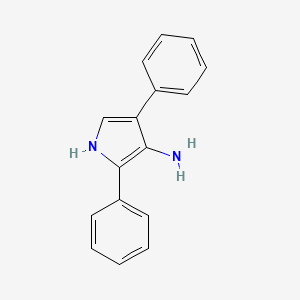
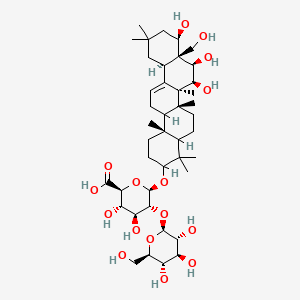
![Diethyl ({5-[(furan-2-yl)methyl]furan-2-yl}methyl)phosphonate](/img/structure/B14330969.png)
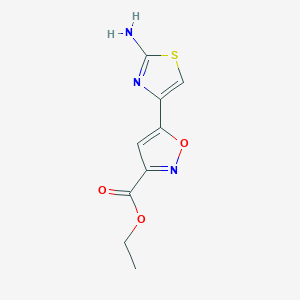
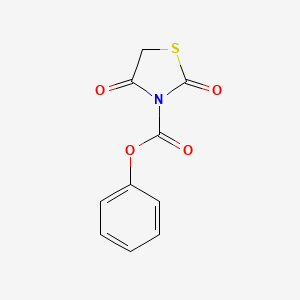
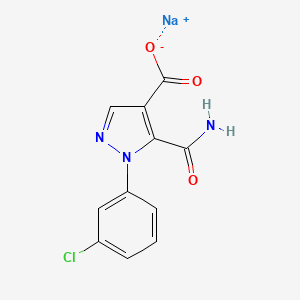
![1-Ethenyl-3-[3-(4-ethenylphenyl)propyl]benzene](/img/structure/B14331005.png)
